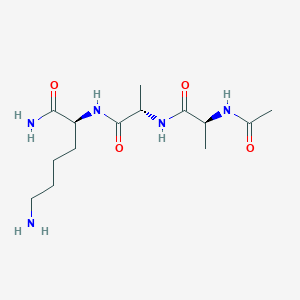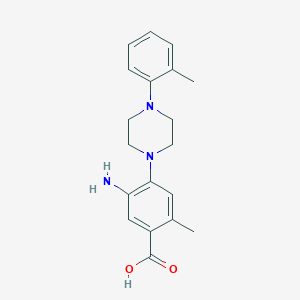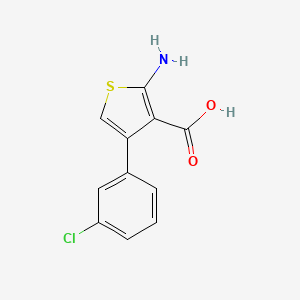
2-(4-(3,5-Bis(bromomethyl)phenoxy)butyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(3,5-Bis(bromomethyl)phenoxy)butyl)isoindoline-1,3-dione is a complex organic compound characterized by its isoindoline-1,3-dione core and a phenoxybutyl side chain with bromomethyl substituents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3,5-Bis(bromomethyl)phenoxy)butyl)isoindoline-1,3-dione typically involves multiple steps. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The bromomethyl groups are introduced through bromination reactions, often using reagents like N-bromosuccinimide (NBS) under radical conditions .
Industrial Production Methods
Industrial production methods for this compound may involve solventless conditions to adhere to green chemistry principles. These methods often utilize simple heating and relatively quick reactions, followed by purification techniques such as preparative thin-layer chromatography (TLC) on silica gel .
化学反应分析
Types of Reactions
2-(4-(3,5-Bis(bromomethyl)phenoxy)butyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The bromomethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atoms, yielding the corresponding hydrocarbon.
Substitution: The bromomethyl groups can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, potassium thiocyanate for thiocyanation, and various organometallic reagents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromomethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
科学研究应用
2-(4-(3,5-Bis(bromomethyl)phenoxy)butyl)isoindoline-1,3-dione has several scientific research applications:
作用机制
The mechanism of action of 2-(4-(3,5-Bis(bromomethyl)phenoxy)butyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, its derivatives can bind to dopamine receptors, modulating their activity and influencing neurological pathways . The bromomethyl groups play a crucial role in these interactions, facilitating binding through covalent or non-covalent interactions .
相似化合物的比较
Similar Compounds
2-(4-Bromobutyl)isoindoline-1,3-dione: Shares the isoindoline-1,3-dione core but lacks the phenoxybutyl side chain.
N-isoindoline-1,3-diones: A broader class of compounds with diverse substitution patterns on the isoindoline-1,3-dione scaffold.
Uniqueness
2-(4-(3,5-Bis(bromomethyl)phenoxy)butyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of bromomethyl groups enhances its potential for further functionalization and interaction with biological targets .
属性
分子式 |
C20H19Br2NO3 |
|---|---|
分子量 |
481.2 g/mol |
IUPAC 名称 |
2-[4-[3,5-bis(bromomethyl)phenoxy]butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H19Br2NO3/c21-12-14-9-15(13-22)11-16(10-14)26-8-4-3-7-23-19(24)17-5-1-2-6-18(17)20(23)25/h1-2,5-6,9-11H,3-4,7-8,12-13H2 |
InChI 键 |
ZMYQEHVMRFGTPD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCOC3=CC(=CC(=C3)CBr)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


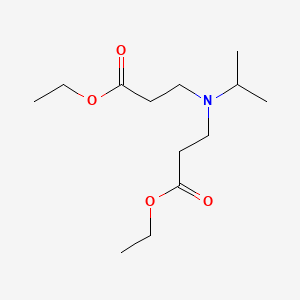
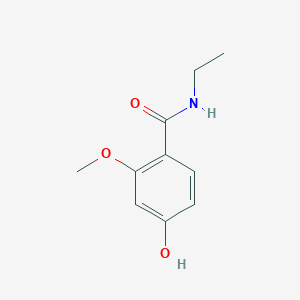
![2-Bromo-7-chlorothiazolo[4,5-b]pyridine](/img/structure/B12075997.png)
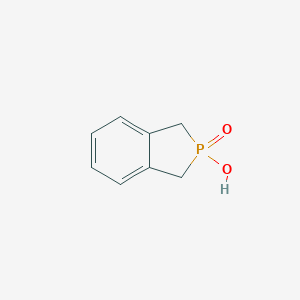
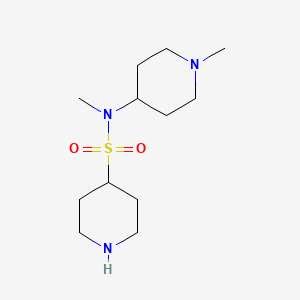

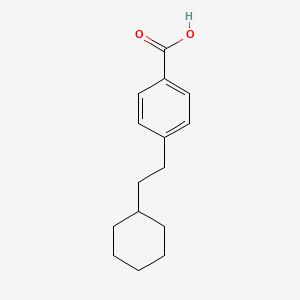
![1-[2,3-O-Isopropylidene-beta-D-ribofuranosyl]-1,2,4-triazole-3-carboxylic acid methyl ester](/img/structure/B12076033.png)



